molecular formula C11H14F3N3 B1312596 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Cat. No. B1312596
M. Wt: 245.24 g/mol
InChI Key: MBRQPSPOVSJXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-5-16-10(9)17-6-3-8(15)4-7-17/h1-2,5,8H,3-4,6-7,15H2

InChI Key

MBRQPSPOVSJXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from D7 and 2-chloro-3-trifluoromethyl-pyridine using the procedure outlined for Descriptions D11 and D12.
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Synthesis routes and methods II

Procedure details

A solution of TFA (10 mL) and CH2Cl2 (10 mL) was added to a flask containing the tert-butyl carbamate from Step 17A (1.39 g, 4.0 mmol). After 1 h, the mixture was concentrated, diluted with CH2Cl2 (100 mL), washed with 1N NaOH (100 mL), H2O (100 mL) and brine (100 mL), dried (MgSO4), and concentrated to afford the amine (0.57 g, 57%), a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ 1.38-1.70 (m, 2H), 1.75-2.08 (m, 2H), 2.44 (br s, 2H), 2.71-3.21 (m, 3H), 3.59 (d, J=13.4 Hz, 2H), 6.76-7.13 (m, 1H), 7.85 (dd, J=7.7, 1.9 Hz, 1H), 8.41 (dd, J=4.8, 1.3 Hz, 1H).
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1.39 g
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Yield
57%

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